molecular formula C24H26N6O4 B14919754 8-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

8-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14919754
M. Wt: 462.5 g/mol
InChI Key: HJZKAHPOYBVDFH-UHFFFAOYSA-N
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Description

8-[4-(2-FURYLCARBONYL)PIPERAZINO]-1,3-DIMETHYL-7-(3-METHYLBENZYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that features a purine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(2-FURYLCARBONYL)PIPERAZINO]-1,3-DIMETHYL-7-(3-METHYLBENZYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, including the formation of the purine core and subsequent functionalization. Common synthetic routes include:

    Cyclization of 1,2-diamine derivatives: with sulfonium salts.

    Ugi reaction: .

    Ring opening of aziridines: under the action of N-nucleophiles.

    Intermolecular cycloaddition: of alkynes bearing amino groups.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

8-[4-(2-FURYLCARBONYL)PIPERAZINO]-1,3-DIMETHYL-7-(3-METHYLBENZYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:

    Oxidation: .

    Reduction: .

    Substitution: .

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: like potassium permanganate.

    Reducing agents: like sodium borohydride.

    Substitution reagents: like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

8-[4-(2-FURYLCARBONYL)PIPERAZINO]-1,3-DIMETHYL-7-(3-METHYLBENZYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action for 8-[4-(2-FURYLCARBONYL)PIPERAZINO]-1,3-DIMETHYL-7-(3-METHYLBENZYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist, depending on its structure and functional groups .

Properties

Molecular Formula

C24H26N6O4

Molecular Weight

462.5 g/mol

IUPAC Name

8-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione

InChI

InChI=1S/C24H26N6O4/c1-16-6-4-7-17(14-16)15-30-19-20(26(2)24(33)27(3)22(19)32)25-23(30)29-11-9-28(10-12-29)21(31)18-8-5-13-34-18/h4-8,13-14H,9-12,15H2,1-3H3

InChI Key

HJZKAHPOYBVDFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2N4CCN(CC4)C(=O)C5=CC=CO5)N(C(=O)N(C3=O)C)C

Origin of Product

United States

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